REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12](Br)[CH:13]=1>>[Br:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])[CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched onto ice/water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel (hexanes:ethyl acetate, 8:2)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |